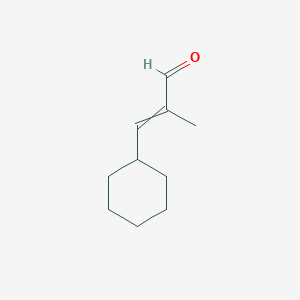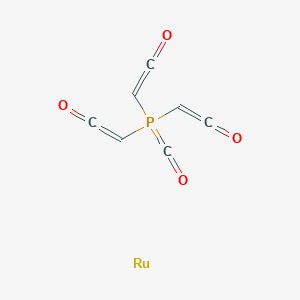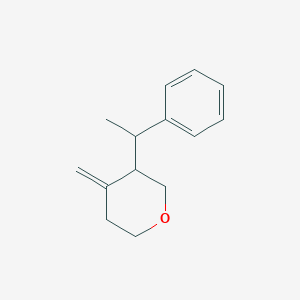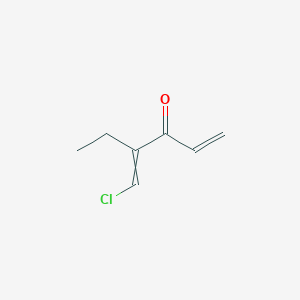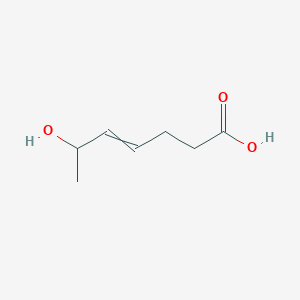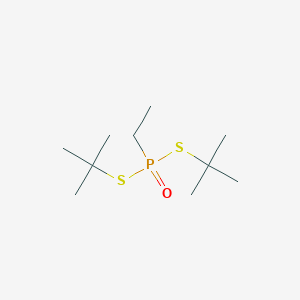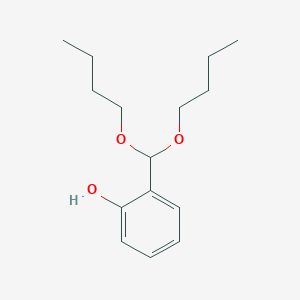
2-(Dibutoxymethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibutoxymethyl)phenol is an organic compound with the molecular formula C15H24O3 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with two butoxy groups (-OCH2CH2CH2CH3) attached to a methyl group on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutoxymethyl)phenol typically involves the reaction of phenol with dibutyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions: 2-(Dibutoxymethyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7), chromium trioxide (CrO3), and Fremy’s salt [(KSO3)2NO].
Reduction: Sodium borohydride (NaBH4), stannous chloride (SnCl2).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
科学的研究の応用
2-(Dibutoxymethyl)phenol has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(Dibutoxymethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing its biological activity .
類似化合物との比較
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
m-Aryloxy Phenols: Phenol derivatives with aryloxy groups, used in various industrial applications.
Uniqueness: 2-(Dibutoxymethyl)phenol is unique due to the presence of two butoxy groups, which impart specific properties such as increased lipophilicity and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
103517-19-7 |
|---|---|
分子式 |
C15H24O3 |
分子量 |
252.35 g/mol |
IUPAC名 |
2-(dibutoxymethyl)phenol |
InChI |
InChI=1S/C15H24O3/c1-3-5-11-17-15(18-12-6-4-2)13-9-7-8-10-14(13)16/h7-10,15-16H,3-6,11-12H2,1-2H3 |
InChIキー |
RNNBLDXQPLZDRU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C1=CC=CC=C1O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


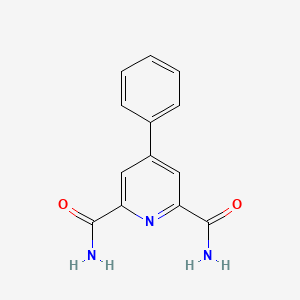
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
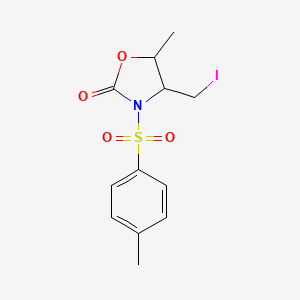
![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
